3,5-Dimethoxy-4-ethoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJUSXUKHSNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545711 | |
| Record name | 4-Ethoxy-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-44-3 | |
| Record name | 4-Ethoxy-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Definitive Guide to 3,5-Dimethoxy-4-ethoxybenzoic Acid (CAS 14779-44-3)
Executive Summary
3,5-Dimethoxy-4-ethoxybenzoic acid (CAS 14779-44-3 ) is a specialized benzoic acid derivative serving as a critical intermediate in medicinal chemistry and environmental forensics. Structurally, it is the 4-O-ethyl ether of Syringic Acid , distinguished by the replacement of the phenolic hydroxyl group with an ethoxy moiety.
This modification significantly alters the compound's lipophilicity and electronic profile compared to its parent compound, making it a high-value scaffold in the development of microtubule disruptors and oncology therapeutics. Additionally, it functions as a reference standard in the analysis of phenolic pollutants in wastewater and humic substances.
Part 1: Chemical Identity & Digital Fingerprinting
This section provides the validated identifiers required for database integration and regulatory documentation.
| Identifier | Value | Notes |
| CAS Registry Number | 14779-44-3 | Primary Identifier |
| IUPAC Name | 4-Ethoxy-3,5-dimethoxybenzoic acid | Preferred nomenclature |
| Common Synonyms | 4-O-Ethylsyringic acid; Syringic acid ethyl ether | Note: Distinct from "Ethyl syringate" (ester) |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| SMILES | CCOc1c(OC)cc(cc1OC)C(=O)O | Useful for cheminformatics |
| InChI Key | IJMJUSXUKHSNJO-UHFFFAOYSA-N | Unique hash |
| MDL Number | MFCD01861453 | Commercial catalog ID |
Part 2: Physicochemical Profile & Solubility
Understanding the physical behavior of CAS 14779-44-3 is essential for formulation and synthesis planning.
Physical Properties[1][3][4]
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: Typically 117–118 °C (literature variance exists based on purity).[2]
-
pKa (Calculated): ~4.45 (Carboxylic acid proton). The electron-donating ethoxy group at the para position slightly decreases acidity compared to unsubstituted benzoic acid.
-
LogP (Predicted): ~2.3. The ethyl ether significantly increases lipophilicity compared to Syringic Acid (LogP ~1.04), enhancing membrane permeability in drug candidates.
Solubility & Handling
-
Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Insoluble: Water (neutral pH).
-
Storage: Store at -20°C for long-term stability. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of this compound is most reliably achieved through the O-alkylation of Syringic Acid . Direct alkylation often results in the formation of the ethyl ester as a byproduct, necessitating a saponification step for high-purity acid isolation.
Validated Synthetic Route: Exhaustive Alkylation-Hydrolysis
This protocol ensures complete conversion of the phenolic hydroxyl group, which is often the yield-limiting step.
Reagents:
-
Precursor: Syringic Acid (CAS 530-57-4)[3]
-
Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate
-
Base: Potassium Carbonate (K₂CO₃) - anhydrous
-
Solvent: Acetone or DMF
Step-by-Step Protocol:
-
Alkylation: Dissolve Syringic Acid (1.0 eq) in anhydrous Acetone. Add K₂CO₃ (2.5 eq) and Ethyl Iodide (2.5 eq). Reflux for 12–18 hours. Note: This forms the intermediate Ethyl 3,5-dimethoxy-4-ethoxybenzoate.
-
Workup: Filter off inorganic salts. Evaporate solvent to yield the crude ester.
-
Hydrolysis (Saponification): Redissolve crude ester in Ethanol/Water (1:1). Add NaOH (2M, 3.0 eq) and reflux for 2 hours.
-
Isolation: Cool to room temperature. Acidify with HCl (1M) to pH ~2. The product, This compound , will precipitate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Synthesis Pathway Diagram
[6]
Part 4: Pharmaceutical Applications & Mechanism[4][6]
Microtubule Disruptors (Oncology)
In drug discovery, CAS 14779-44-3 serves as a potent "cap" for Tetrahydroisoquinoline (THIQ) based antitumor agents.
-
Mechanism: The 3,5-dimethoxy motif mimics the A-ring of Colchicine, a classic tubulin binder.
-
SAR Insight: Research indicates that replacing the 4-methoxy group (of trimethoxybenzoic acid) with a 4-ethoxy group (using CAS 14779-44-3) can lead to a 10-fold increase in antiproliferative activity . The slightly longer ethyl chain improves hydrophobic interaction within the colchicine-binding site of tubulin [1].
-
Protocol Utility: It is coupled to amine-bearing scaffolds using standard EDCI/HOBt peptide coupling conditions to generate the final bioactive amide.
Impurity Profiling
As a structural analog of Syringic Acid and Trimethoxybenzoic Acid (TMBA), this compound is a critical impurity standard for:
-
Drugs derived from Rauvolfia alkaloids (e.g., Syrosingopine analogs).
-
Quality control of polyphenolic nutraceuticals where ethylation might occur as a side reaction during extraction with ethanol.
Part 5: Analytical Characterization
To verify the identity of CAS 14779-44-3 in your workflow, utilize the following spectral markers.
¹H NMR Interpretation (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 7.35 ppm | Singlet (s) | 2H | H-2, H-6 (Symmetric) |
| Methoxy | 3.90 ppm | Singlet (s) | 6H | 3,5-OCH₃ |
| Ethoxy (CH₂) | 4.15 ppm | Quartet (q) | 2H | 4-OCH₂-CH₃ |
| Ethoxy (CH₃) | 1.38 ppm | Triplet (t) | 3H | 4-OCH₂-CH₃ |
| Acid | ~11.0 ppm | Broad (br) | 1H | COOH |
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.
References
-
Optimisation of Tetrahydroisoquinoline-Based Chimeric Microtubule Disruptors. Journal of Medicinal Chemistry, 2012. (Demonstrates the 10-fold potency increase of the 4-ethoxy derivative).
-
Synthesis of this compound. Journal of the Chemical Society, 1919.[2] (Foundational synthesis and melting point data).
-
Phenols – Sources and Toxicity. ResearchGate, 2025. (Identifies the compound as a reference standard for environmental phenolic pollutants).
Sources
Literature review on 3,5-Dimethoxy-4-ethoxybenzoic acid synthesis
The following technical guide details the synthesis, purification, and characterization of 3,5-Dimethoxy-4-ethoxybenzoic acid , a derivative of Syringic Acid. This document is structured for researchers and process chemists requiring a robust, scalable protocol.
CAS Number: 14779-44-3 Molecular Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol IUPAC Name: 4-Ethoxy-3,5-dimethoxybenzoic acid
Executive Summary
This compound is a lipophilic derivative of Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid). It serves as a critical intermediate in medicinal chemistry, particularly in the design of ester-based prodrugs, antioxidants, and functionalized benzoic acid scaffolds for receptor-ligand studies.
While direct selective alkylation of the phenolic hydroxyl group is possible, it often suffers from competitive esterification of the carboxylic acid, leading to mixed products. The most reliable, high-purity synthetic route involves exhaustive alkylation to the ethyl ester intermediate, followed by selective saponification to yield the free acid. This guide details this "Protection-Deprotection" strategy to ensure maximum yield and purity.
Retrosynthetic Analysis
The target molecule is best accessed via the commercially available Syringic Acid . The strategic disconnection focuses on the phenolic ether bond.
Caption: Retrosynthetic pathway utilizing an exhaustive alkylation-hydrolysis strategy to ensure product homogeneity.
Experimental Protocol
Route Selection: The "Exhaustive Alkylation" Strategy
Attempting to selectively ethylate only the phenol (–OH) while leaving the carboxylic acid (–COOH) untouched is difficult due to the similar nucleophilicity of the phenoxide and carboxylate anions under basic conditions.
-
Recommended Path: Convert both groups to ethyl derivatives (Ethyl ether + Ethyl ester), then selectively hydrolyze the ester.
-
Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).
Step 1: Synthesis of Ethyl 3,5-dimethoxy-4-ethoxybenzoate
This step simultaneously alkylates the phenolic oxygen and esterifies the carboxylic acid.
Reagents:
-
Syringic Acid (1.0 eq)
-
Ethyl Iodide (2.5 - 3.0 eq) (Excess ensures complete conversion)
-
Potassium Carbonate (anhydrous, 3.0 eq)
-
DMF (Solvent, 5–10 mL per gram of substrate)
Procedure:
-
Setup: Charge a round-bottom flask with Syringic Acid and anhydrous K₂CO₃.
-
Solvent Addition: Add DMF and stir at room temperature for 15 minutes to facilitate deprotonation (formation of the dianion).
-
Alkylation: Add Ethyl Iodide dropwise.
-
Note: The reaction is exothermic; cooling to 0°C during addition is recommended for large scales (>10g).
-
-
Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting acid spot (baseline) should disappear, replaced by a high Rf spot (Ester).
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (5x reaction volume). The ester intermediate may precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Result: Crude Ethyl 3,5-dimethoxy-4-ethoxybenzoate (often a pale yellow oil or low-melting solid). Proceed directly to Step 2.
-
Step 2: Hydrolysis to this compound
This step cleaves the ethyl ester while leaving the robust ethyl ether intact.
Reagents:
-
Crude Ester (from Step 1)[2]
-
Sodium Hydroxide (NaOH, 2M aqueous solution, 3.0 eq)
-
Methanol or Ethanol (Solvent)
Procedure:
-
Dissolution: Dissolve the crude ester in Methanol (approx. 10 mL/g).
-
Saponification: Add the 2M NaOH solution.
-
Reflux: Heat to reflux (approx. 65–75°C) for 2–3 hours.
-
Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (carboxylate salt).
-
-
Acidification (Critical):
-
Evaporate the bulk of the Methanol under reduced pressure.
-
Dilute the aqueous residue with water.
-
Cool in an ice bath and slowly acidify with 1M HCl to pH ~2.
-
The target acid will precipitate as a white solid.[3]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Purification & Characterization
Purification[1][4]
-
Recrystallization: The crude acid is best recrystallized from Ethanol/Water (1:1) or pure Methanol if solubility is high.
-
Appearance: White crystalline solid.
Characterization Data
The following data validates the structure of the target molecule [1, 2].
| Technique | Parameter | Observed Data |
| ¹H NMR | Solvent | CDCl₃ (400 MHz) |
| Aromatic | δ 7.37 (s, 2H, Ar-H) | |
| Ether (–OCH₂–) | δ 4.15 (q, J = 7.0 Hz, 2H) | |
| Methoxy (–OCH₃) | δ 3.91 (s, 6H, 2 × OMe) | |
| Methyl (–CH₃) | δ 1.38 (t, J = 7.0 Hz, 3H) | |
| ¹³C NMR | Carbonyl | δ 172.2 (COOH) |
| Aromatic C | δ 151.4, 149.7, 126.9, 106.5 | |
| Physical | State | White crystalline powder |
| Melting Point | ~182–187°C (Literature range for similar derivatives; verify experimentally) |
Process Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete deprotonation or moisture in DMF. | Ensure K₂CO₃ is anhydrous; dry DMF over molecular sieves. Increase reaction time. |
| Mixed Products | Mono-alkylation (Acid only or Phenol only). | Use excess Ethyl Iodide (>2.5 eq) to force the reaction to the diester/ether stage. |
| Oily Final Product | Residual solvent or impurities. | Recrystallize from Ethanol/Water. Ensure complete drying under high vacuum to remove traces of Ethyl Iodide. |
| Coloration | Oxidation of phenol (if starting material remains). | Perform reaction under Nitrogen atmosphere. |
References
-
RSC Advances. "O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants." Royal Society of Chemistry, 2024.
-
Sigma-Aldrich. "4-Ethoxy-3,5-dimethoxybenzoic acid AldrichCPR." Merck KGaA, Accessed 2025.
-
BenchChem. "this compound Structure and Data." BenchChem Database, Accessed 2025.
Sources
Methodological & Application
Synthesis of 3,5-Dimethoxy-4-ethoxybenzoic Acid: A Detailed Guide from Syringic Acid
This comprehensive guide provides a detailed protocol for the synthesis of 3,5-dimethoxy-4-ethoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available natural product, syringic acid. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for the chosen synthetic strategy.
Introduction and Strategic Overview
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a phenolic compound that can be isolated from various plant sources. Its structure, featuring a reactive phenolic hydroxyl group and a carboxylic acid, makes it an attractive starting material for the synthesis of more complex molecules. The target molecule, this compound, requires the selective ethylation of the 4-hydroxyl group of syringic acid.
A direct ethylation of syringic acid is challenging due to the presence of the acidic carboxylic acid proton. Under the basic conditions typically required for the Williamson ether synthesis, the carboxylic acid would be deprotonated to form a carboxylate. This carboxylate could potentially compete with the phenoxide as a nucleophile, leading to undesired side products. To circumvent this, a three-step synthetic strategy is employed:
-
Protection of the Carboxylic Acid: The carboxylic acid group is first protected as an ethyl ester. This is a crucial step to prevent its interference in the subsequent etherification reaction.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the protected syringic acid is then ethylated using an appropriate ethylating agent under basic conditions.
-
Deprotection of the Carboxylic Acid: Finally, the ethyl ester is hydrolyzed back to the carboxylic acid to yield the desired product, this compound.
This strategic approach ensures high selectivity and yield for the target molecule.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a three-step process, starting from syringic acid and proceeding through an ester intermediate to the final product.
Caption: A three-step workflow for the synthesis of this compound.
Part 1: Protection of the Carboxylic Acid Group
Principle: Fischer-Speier Esterification
The first step involves the protection of the carboxylic acid functionality of syringic acid as an ethyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is typically used as the solvent. Concentrated sulfuric acid is a common and effective catalyst for this reaction.[2]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Syringic Acid | 198.17 | 10.0 g | 0.050 mol | Starting material |
| Absolute Ethanol | 46.07 | 150 mL | - | Reagent and solvent |
| Concentrated Sulfuric Acid | 98.08 | 2.5 mL | - | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add syringic acid (10.0 g, 0.050 mol) and absolute ethanol (150 mL).
-
Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.5 mL) to the suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Pour the residue into 200 mL of cold water. A white precipitate of the crude ester will form.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-hydroxy-3,5-dimethoxybenzoate.
-
Purification: The crude product can be purified by recrystallization from a mixture of petroleum ether and acetone to yield a white crystalline solid.[3] The expected yield is typically high, in the range of 85-95%.
Part 2: Ethylation of the Phenolic Hydroxyl Group
Principle: Williamson Ether Synthesis
With the carboxylic acid group protected, the second step focuses on the ethylation of the 4-hydroxyl group. The Williamson ether synthesis is the method of choice for this transformation. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a base, acts as a nucleophile and attacks an ethyl halide (the electrophile), displacing the halide and forming the ether linkage.[4][5] The choice of a suitable base and an unhindered primary alkyl halide is crucial for the success of this reaction.
Caption: Mechanism of the Williamson Ether Synthesis for the ethylation of the intermediate.
Experimental Protocol: Synthesis of Ethyl 3,5-dimethoxy-4-ethoxybenzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 4-hydroxy-3,5-dimethoxybenzoate | 226.23 | 5.0 g | 0.022 mol | Starting material from Step 1 |
| Anhydrous Potassium Carbonate | 138.21 | 4.5 g | 0.033 mol | Base |
| Ethyl Iodide | 155.97 | 3.0 mL (5.8 g) | 0.037 mol | Ethylating agent |
| Anhydrous Acetone or DMF | - | 50 mL | - | Solvent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-hydroxy-3,5-dimethoxybenzoate (5.0 g, 0.022 mol) in anhydrous acetone or dimethylformamide (DMF) (50 mL).
-
Addition of Base and Ethylating Agent: Add anhydrous potassium carbonate (4.5 g, 0.033 mol) to the solution, followed by the dropwise addition of ethyl iodide (3.0 mL, 0.037 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,5-dimethoxy-4-ethoxybenzoate as an oil or a low-melting solid.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Part 3: Deprotection of the Ethyl Ester
Principle: Saponification
The final step is the deprotection of the ethyl ester to reveal the carboxylic acid. Alkaline hydrolysis, or saponification, is a robust and high-yielding method for this transformation. The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This results in the formation of the sodium or potassium salt of the carboxylic acid, which is then protonated by the addition of a strong acid to precipitate the final product.[6]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 3,5-dimethoxy-4-ethoxybenzoate | 254.28 | 4.0 g | 0.016 mol | Starting material from Step 2 |
| Sodium Hydroxide | 40.00 | 2.0 g | 0.050 mol | Base for hydrolysis |
| Ethanol | 46.07 | 40 mL | - | Solvent |
| Water | 18.02 | 10 mL | - | Solvent |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - | For acidification |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3,5-dimethoxy-4-ethoxybenzoate (4.0 g, 0.016 mol) in ethanol (40 mL). Add a solution of sodium hydroxide (2.0 g, 0.050 mol) in water (10 mL).
-
Reflux: Heat the mixture to reflux for 2-3 hours. The completion of the reaction can be monitored by the disappearance of the oily ester layer.
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), at which point a white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Drying and Purification: Dry the product in a vacuum oven. If further purification is needed, the product can be recrystallized from aqueous ethanol to yield a pure white solid. The expected yield for this final step is typically over 90%.
Summary of the Synthesis
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Esterification | Syringic Acid, Ethanol, H₂SO₄ | Ethanol | 85-95% |
| 2 | Williamson Ether Synthesis | Ethyl Syringate, K₂CO₃, C₂H₅I | Acetone/DMF | >90% |
| 3 | Hydrolysis | Ethyl Ether Ester, NaOH, HCl | Ethanol/Water | >90% |
Conclusion
The three-step synthesis of this compound from syringic acid is a reliable and efficient process. By employing a protection-etherification-deprotection strategy, the selective ethylation of the phenolic hydroxyl group is achieved with high yields. The protocols provided in this guide are based on well-established chemical principles and offer a clear and detailed pathway for the laboratory-scale synthesis of this valuable compound. Careful execution of each step, including the purification of intermediates, is key to obtaining a high-purity final product.
References
-
Organic Syntheses Procedure. Org. Synth.2012 , 89, 131-142. [Link]
-
Williamson Ether Synthesis. [Link]
-
3,5-dihydroxybenzoic acid. Org. Synth.1923 , 3, 46. [Link]
-
Williamson Ether Synthesis - Utah Tech University. [Link]
-
Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. African Journal of Pharmacy and Pharmacology, 2011 , 5(13), 1585-1589. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of Bangladesh Chemical Society, 2007 , 20(2), 148-154. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Tetrahedron, 1969 , 25(22), 5489-5494. [Link]
- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
-
REPORT Lab work: ETHYL BENZOATE. [Link]
- Synthesis method of high-purity high-yield syringic acid.
-
Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. [Link]
-
ETHYL p-HYDROXYBENZOATE - FAO.org. [Link]
-
Preparation of Esters - Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. sserc.org.uk [sserc.org.uk]
Application Note: Utilizing 3,5-Dimethoxy-4-ethoxybenzoic Acid in Liquid Crystal Synthesis
Executive Summary
This guide details the protocol for utilizing 3,5-Dimethoxy-4-ethoxybenzoic acid (a derivative of Syringic Acid) as a building block in the synthesis of thermotropic liquid crystals (LCs). While simple alkoxybenzoic acids typically form calamitic (rod-like) phases via hydrogen-bonded dimerization, the introduction of lateral methoxy groups at the 3,5-positions fundamentally alters the molecular aspect ratio.
This specific moiety is invaluable for:
-
Melting Point Depression: The lateral steric bulk disrupts efficient crystal packing, often lowering transition temperatures to useful ranges.
-
Phasmidic/Columnar Phase Induction: The "wedge" shape of the 3,5-dimethoxy-4-alkoxy benzoate unit promotes the formation of columnar hexagonal (
) or phasmidic phases rather than simple nematic phases. -
Solubility Enhancement: The methoxy groups significantly improve solubility in organic solvents, facilitating processing.
This protocol focuses on the synthesis of a Phasmidic Mesogen via the esterification of this compound with a rigid diol core (Hydroquinone).
Chemical Profile & Safety
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 18775-31-8 (Generic for O-alkyl syringic acids) |
| Molecular Formula | |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in Water |
| Hazards | Irritant (Skin/Eye). Acid chlorides generated are corrosive. |
Synthetic Strategy: The "Active Ester" Route[1]
Direct Fischer esterification is often too reversible and slow for sterically hindered benzoic acids. We utilize the Acid Chloride Method for maximum conversion efficiency. The 3,5-dimethoxy groups create steric hindrance around the carbonyl carbon, making the high reactivity of the acid chloride essential.
Reaction Scheme Logic
-
Activation: Convert the acid to its acid chloride using Thionyl Chloride (
). -
Coupling: React the acid chloride with a core mesogen (Hydroquinone) in the presence of a base (Pyridine/DMAP) to scavenge HCl.
Workflow Diagram
Figure 1: Synthetic pathway transforming the benzoic acid derivative into a reactive intermediate and finally the supramolecular mesogen.
Detailed Experimental Protocols
Phase 1: Activation (Synthesis of Acid Chloride)
Objective: Convert the stable acid into the highly reactive 3,5-dimethoxy-4-ethoxybenzoyl chloride.
Reagents:
-
This compound (5.0 g, 22.1 mmol)
-
Thionyl Chloride (
) (15 mL, excess) -
DMF (Dimethylformamide) (2-3 drops, catalyst)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Addition: Place the acid in the flask. Add
carefully in a fume hood. Add catalytic DMF. -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. The suspension should turn into a clear yellow solution, indicating conversion. -
Isolation: Remove excess
via rotary evaporation.-
Critical Step: Add 10 mL of dry toluene to the residue and re-evaporate. Repeat twice. This azeotropically removes trace thionyl chloride, which inhibits the next step.
-
-
Product: You will obtain a yellow semi-solid or oil. Use immediately in Phase 2.
Phase 2: Mesogen Formation (Esterification)
Objective: Couple the acid chloride with Hydroquinone to form 1,4-phenylene bis(3,5-dimethoxy-4-ethoxybenzoate).
Reagents:
-
Crude Acid Chloride (from Phase 1, ~22 mmol)
-
Hydroquinone (1.1 g, 10 mmol) — Limiting reagent to ensure full substitution
-
Pyridine (5 mL) or Triethylamine (TEA)
-
Dichloromethane (DCM) (dry, 50 mL)
-
DMAP (4-Dimethylaminopyridine) (10 mg, catalyst)
Procedure:
-
Solubilization: Dissolve the Hydroquinone and Pyridine (base) in dry DCM in a 100 mL RBF. Cool to
in an ice bath. -
Addition: Dissolve the crude acid chloride in 10 mL DCM. Add this solution dropwise to the Hydroquinone mixture over 20 minutes.
-
Observation: A white precipitate (Pyridinium hydrochloride) will form.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 12–18 hours.
-
Monitoring: Check TLC (Solvent: 20% Ethyl Acetate in Hexane). The starting Hydroquinone spot should disappear.
-
Workup:
-
Purification (Crucial for LCs):
-
Recrystallize the crude solid from Ethanol/Ethyl Acetate (9:1) .
-
Repeat recrystallization until the melting point is sharp (
range). Impurities drastically destabilize liquid crystal phases.
-
Characterization & Analysis
Expected NMR Data (Proton Shifts)
Verification of the structure is required before phase analysis.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic (Core) | 7.20 - 7.30 | Singlet (4H) | Hydroquinone central ring |
| Aromatic (Wings) | 7.40 - 7.50 | Singlet (4H) | 2,6-protons of benzoic acid |
| Methoxy ( | 3.90 - 3.95 | Singlet (12H) | Lateral 3,5-methoxy groups |
| Ethoxy ( | 4.15 | Quartet (4H) | Methylene of ethoxy tail |
| Ethoxy ( | 1.45 | Triplet (6H) | Terminal methyl |
Phase Transition Logic (DSC & POM)
The resulting molecule is a "three-ring" ester. Due to the 3,5-dimethoxy substitution, the molecule is "fat" (low aspect ratio).
-
Prediction: This molecule likely exhibits a Columnar Hexagonal (
) or Smectic C phase rather than a Nematic phase. The lateral methoxy groups prevent the side-by-side packing required for nematic phases but favor stacking.
Characterization Workflow
Figure 2: Decision tree for identifying the mesophase based on optical texture.
Troubleshooting & Optimization
-
Issue: No Mesophase (Direct melting to Isotropic)
-
Cause: The ethoxy tail (C2) might be too short to induce liquid crystallinity in this specific core.
-
Solution: The protocol is identical for longer analogs. Switch the starting material to 3,5-dimethoxy-4-octyloxybenzoic acid . The longer tail stabilizes the mesophase.
-
-
Issue: Low Yield in Esterification
-
Cause: Steric hindrance from the 3,5-dimethoxy groups blocks the incoming nucleophile.
-
Solution: Use DMAP (hyper-nucleophilic catalyst) is mandatory, not optional. Extend reaction time to 24 hours.
-
-
Issue: "Oiling Out" during Recrystallization
References
-
Steglich Esterification & Acid Chloride Protocols
-
Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
-
Liquid Crystal Synthesis (General)
-
Imrie, C. T., et al. (2016). Liquid Crystal Dimers and Oligomers. Handbook of Liquid Crystals.
-
-
Alkoxybenzoic Acids in LCs
-
Goodby, J. W. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education.
-
-
Lateral Substitution Effects
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Context on lateral substitution affecting melting points).
-
Sources
Application Note: Strategic Esterification Protocols for 3,5-Dimethoxy-4-ethoxybenzoic Acid
Executive Summary & Strategic Analysis
This guide details the esterification of 3,5-Dimethoxy-4-ethoxybenzoic acid , a sterically crowded and electron-rich benzoic acid derivative often used as a scaffold in pharmaceutical intermediates (e.g., phosphodiesterase inhibitors).
The Challenge: Sterics vs. Electronics
Successful esterification of this substrate requires navigating two opposing forces:
-
Steric Hindrance (The "Ortho Effect"): The two methoxy groups at the 3 and 5 positions create a "picket fence" around the carboxylic acid. This significantly retards the rate of nucleophilic attack by alcohols during classical Fischer esterification.
-
Electronic Deactivation: The 4-ethoxy and 3,5-dimethoxy groups are strong electron-donating groups (EDGs). Through resonance, they increase electron density in the aromatic ring, rendering the carbonyl carbon of the carboxylic acid less electrophilic compared to unsubstituted benzoic acid.
Decision Matrix: Selecting the Right Protocol
Use the following logic to select the optimal method for your specific constraints.
Figure 1: Decision matrix for selecting the esterification route based on operational scale and constraints.
Protocol A: Direct Alkylation (The "Mild" Route)
Best For: Methyl/Ethyl esters, Lab scale, Avoiding strong acids. Mechanism: SN2 Reaction. The carboxylate anion acts as the nucleophile, attacking the alkyl halide. This is irreversible, avoiding the equilibrium issues of Fischer esterification.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate (Acid) | 1.0 | Limiting Reagent |
| K₂CO₃ (Anhydrous) | 1.5 - 2.0 | Base (Forms Carboxylate) |
| Alkyl Iodide (MeI / EtI) | 1.2 - 1.5 | Electrophile |
| DMF or Acetone | Solvent | Polar Aprotic (Promotes SN2) |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in DMF (approx. 5-10 mL per gram of substrate).
-
Note: Acetone can be used if the alkyl halide is very reactive (e.g., MeI), but DMF is preferred for ethyl iodide to accelerate the reaction.
-
-
Deprotonation: Add 1.5 eq of anhydrous, finely ground K₂CO₃. Stir at room temperature for 15-30 minutes. The mixture may become a slurry.
-
Alkylation: Dropwise add 1.2 eq of the Alkyl Iodide (e.g., Ethyl Iodide).
-
Safety: Perform in a fume hood; alkyl halides are potential carcinogens/lachrymators.
-
-
Reaction: Stir the mixture.
-
Temperature: For Methyl Iodide: Room Temp (2-4 hours).
-
Temperature: For Ethyl Iodide: Heat to 50-60°C (4-6 hours).
-
-
Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (baseline or low Rf) should disappear, replaced by a high Rf ester spot.
-
Workup:
Protocol B: Acyl Chloride Activation (The "Robust" Route)
Best For: Complex alcohols, Large scale, Sterically demanding esters. Mechanism: Conversion of the acid to an acid chloride (highly reactive electrophile) using Thionyl Chloride, followed by nucleophilic attack by the alcohol.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate (Acid) | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 | Chlorinating Agent |
| DMF | 2-3 drops | Catalyst (Vilsmeier-Haack) |
| Target Alcohol | Excess | Nucleophile & Solvent |
Step-by-Step Methodology
Phase 1: Activation
-
Setup: Use a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Mixing: Suspend the acid in Toluene (optional, or neat if SOCl₂ is in large excess). Add 3.0 eq of Thionyl Chloride.
-
Catalysis: Add 1-2 drops of anhydrous DMF.
-
Insight: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion), which is a far superior chlorinating agent than SOCl₂ alone, essential for overcoming the steric hindrance of the 3,5-dimethoxy groups.
-
-
Reflux: Heat to reflux (approx. 75-80°C) for 2-3 hours. Evolution of SO₂ and HCl gas will occur.
-
Evaporation: Once the solution is clear (indicating acid chloride formation), concentrate under reduced pressure to remove excess SOCl₂. Do not expose to humid air.
Phase 2: Esterification[3]
-
Addition: Redissolve the crude acid chloride residue in a small amount of dry DCM or Toluene (optional). Add the Target Alcohol (e.g., Ethanol) in excess.[4]
-
Base Trap (Optional): If the alcohol is acid-sensitive, add Pyridine or Triethylamine (1.1 eq) to scavenge the HCl generated.
-
-
Reaction: Stir at room temperature (or mild reflux for bulky alcohols) for 2 hours.
-
Workup:
Scientific Validation & Troubleshooting
Analytical Confirmation
-
HPLC: The ester will have a significantly longer retention time than the acid on a C18 column (Acidic Mobile phase: Water/Acetonitrile + 0.1% Formic Acid).
-
1H NMR (CDCl₃):
-
Acid: Broad singlet >10 ppm (COOH).
-
Ethyl Ester: Disappearance of COOH. Appearance of quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H).
-
Aromatic Protons: The 2,6-protons (singlet) typically shift slightly upfield upon esterification due to the loss of the H-bond donor capacity of the acid.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete deprotonation | Ensure K₂CO₃ is finely ground. Switch solvent to DMF. Add catalytic NaI (Finkelstein). |
| Low Yield (Method B) | Steric hindrance preventing attack | Ensure DMF catalyst is used. Increase reflux time during activation. |
| Product is an Oil (Solid expected) | Solvent entrapment or impurities | Triturate with cold Hexane or Pentane to induce crystallization. |
| Starting Material Remains | Equilibrium limitation | In Method B, ensure all SOCl₂ is removed before adding alcohol. In Method A, increase Alkyl Halide equivalents. |
Process Workflow Diagram
Figure 2: Sequential workflow for the Acyl Chloride activation protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14332, 3,5-Dimethoxybenzoic acid. Retrieved from [Link]
- Google Patents (2019).WO2019059801A1 - Method for preparing benzoic acid esters.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Guide: Handling and Storage Protocols for 3,5-Dimethoxy-4-ethoxybenzoic Acid
[1]
Introduction & Chemical Identity
3,5-Dimethoxy-4-ethoxybenzoic acid (CAS: 14779-44-3) is a specialized benzoic acid derivative characterized by a fully alkylated phenolic ring.[1] Structurally, it is the
This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the modification of ester-linked drugs where tuning lipophilicity and metabolic stability is required.[1]
Chemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-O-Ethylsyringic acid; 4-Ethoxy-3,5-dimethoxybenzoic acid |
| CAS Number | 14779-44-3 |
| Molecular Formula | |
| Molecular Weight | 226.23 g/mol |
| Physical State | White to off-white crystalline powder |
| Acidity (Predicted pKa) | ~4.2 – 4.5 (Carboxylic acid moiety) |
Physicochemical Properties & Solubility Logic[1][4][6][8]
Understanding the solubility profile is prerequisite to accurate handling.[1] The ethoxy group at the para position masks the hydrogen-bond donating capability of the phenol, drastically reducing water solubility compared to Syringic acid while enhancing solubility in aprotic polar solvents.[1]
Solubility Matrix
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (Neutral) | Low (< 1 mg/mL) | The hydrophobic ethoxy and methoxy groups dominate the crystal lattice energy.[1] |
| Water (pH > 8) | High | Deprotonation of the carboxylic acid ( |
| DMSO | High (> 50 mg/mL) | Preferred solvent for stock solutions; disrupts intermolecular hydrogen bonding.[1] |
| Ethanol | Moderate to High | Good compatibility due to structural similarity (ethyl group).[1] |
| Dichloromethane | Moderate | Soluble due to the lipophilic alkoxy substituents.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Tip: When preparing aqueous buffers for biological assays, predissolve the compound in DMSO (100x stock) before slowly spiking into the buffer to prevent precipitation.
Handling Protocols
Although this compound is not classified as acutely fatal, it acts as a mucosal irritant. The primary risks during handling are inhalation of fine dust and ocular irritation.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for fine acidic powders.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1]
Weighing and Transfer Workflow
Static electricity is a common issue with alkoxy-benzoic acid derivatives.[1] The dry powder often clings to spatulas and weighing boats.[1]
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.
-
Anti-Static: Use an anti-static gun or a polonium strip near the balance if the powder is "flighty."[1]
-
Transfer: Use a glass or stainless steel spatula.[1] Avoid plastic, which exacerbates static charge.
Handling Decision Tree (Visualization)
Figure 1: Recommended handling workflow to ensure solubility and prevent precipitation.
Storage Protocols
Proper storage is defined by the need to prevent hydrolysis (unlikely but possible at extreme pH) and photochemical degradation (likely over long periods due to the electron-rich aromatic ring).[1]
Environmental Control[1][6][8][9]
-
Temperature:
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] If not, ensure the cap is tightly sealed with Parafilm.
-
Container: Amber glass vials are mandatory. The methoxy/ethoxy groups activate the benzene ring, making it slightly more susceptible to UV-induced radical formation than unsubstituted benzoic acid.[1]
Stability Logic Diagram
Figure 2: Causal analysis of environmental risks and the rationale for storage conditions.
Quality Control (QC) & Validation
To validate the identity and purity of the compound before use in critical experiments, the following HPLC method is recommended. This method separates the acid from potential de-alkylated impurities (like Syringic acid).[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated state, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% Bngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
15-20 min: 95% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol/ether absorption).[1]
Acceptance Criteria
-
Purity:
98.0% by area integration.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Appearance: No yellowing (indicates oxidation).[1]
-
Solubility Check: Clear solution in DMSO at 10 mg/mL.
Emergency & Safety Procedures
Signal Word: WARNING
| Hazard Class | Statement | Response |
| Skin Irritation | H315: Causes skin irritation | Wash with soap and water for 15 min.[1][2] Remove contaminated clothing.[2][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Rinse cautiously with water for 15 min.[1][2][5] Remove contact lenses.[1][4] |
| Respiratory | H335: May cause respiratory irritation | Move to fresh air.[1][2][5][3][4] If breathing is difficult, give oxygen. |
Spill Cleanup:
References
-
Chemical Identity & CAS Verification
-
Safety Data & Handling
- General Alkoxybenzoic Acid Properties: Source: Sigma-Aldrich. (2024). Safety Data Sheet for 3,5-Dimethoxybenzoic acid (Structural Analog).
-
Synthesis & Reactivity Context
Sources
- 1. 3,5-Dimethoxy-4-methylbenzoic acid | C10H12O4 | CID 3764486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 丁香酸_MSDS_用途_密度_丁香酸CAS号【530-57-4】_化源网 [chemsrc.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ehs.com [ehs.com]
- 5. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 6. nj.gov [nj.gov]
- 7. 14779-44-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dimethoxy-4-ethoxybenzoic Acid
Executive Summary & Molecule Profile
User Query: "How do I purify 3,5-dimethoxy-4-ethoxybenzoic acid to >98% purity, and how do I remove specific impurities like the ethyl ester or unreacted starting material?"
Molecule Profile:
-
Target: this compound (also known as 4-O-Ethylsyringic acid).
-
Precursor: Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid).[1][2][3]
-
Key Chemical Feature: The molecule possesses a carboxylic acid (pKa ~4.[4]2) and three ether linkages. Unlike the starting material, it lacks a phenolic hydroxyl group.
-
Solubility Profile: Lipophilic acid. Soluble in alcohols, ethyl acetate, and chlorinated solvents. Insoluble in acidic water; soluble in basic water (pH > 8).
This guide prioritizes Acid-Base Extraction for bulk cleanup and Recrystallization for final polishing.
Impurity Profiling & Strategy
Before starting, identify which impurity is compromising your batch. The purification strategy depends on the contaminant.
| Impurity Type | Likely Identity | Origin | Chemical Behavior | Removal Strategy |
| Starting Material | Syringic Acid | Incomplete reaction | Phenolic acid (More polar than product). | Recrystallization (EtOH/H₂O).[5] |
| Neutral Byproduct | Ethyl 3,5-dimethoxy-4-ethoxybenzoate | Over-alkylation (Esterification) | Neutral lipophile. Insoluble in base. | Acid-Base Extraction (Wash away in organic layer). |
| Inorganic Salts | Potassium/Sodium halides | Reaction reagents | Water soluble. | Water Wash / Aqueous workup. |
| Colored Species | Quinones / Oxidation products | Phenol oxidation | Highly conjugated. | Activated Charcoal filtration. |
Module 1: The "Rough Cut" (Acid-Base Extraction)
Objective: Remove neutral impurities (specifically the ethyl ester byproduct) and non-acidic contaminants. Principle: The target is an acid.[2][3][6][7][8][9][10] It can be reversibly switched between an organic-soluble form (protonated) and a water-soluble form (deprotonated salt). Neutral esters cannot do this.
Troubleshooting Q&A
Q: "I extracted with Ethyl Acetate and water, but my product is impure. What happened?" A: You likely performed a standard partition without exploiting pH. If you simply wash with neutral water, the ester impurity and your product remain together in the organic layer. You must use a base to separate them.
Q: "I washed with NaOH, separated layers, and evaporated the organic layer. My yield is near zero." A: Stop! Do not discard the aqueous layer. By using NaOH, you converted your product into its sodium salt, which moved into the water. If you evaporated the organic layer, you isolated only the neutral impurities (waste). Your product is in the beaker of water you set aside.
Standard Operating Procedure (SOP): Acid-Base Cleanup
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).
-
Salt Formation: Extract the EtOAc layer with saturated NaHCO₃ (aq) (3x volumes).
-
Note: NaHCO₃ is preferred over NaOH to prevent hydrolysis of any ester impurity, keeping it intact in the organic layer for removal.
-
-
Separation:
-
Organic Layer (Top): Contains the Ester Impurity and neutral organics. DISCARD (after verifying product is not present).
-
Aqueous Layer (Bottom): Contains your Target Product (as a carboxylate salt) and unreacted Syringic Acid. KEEP .
-
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl until pH < 2.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Recovery: Filter the solid or extract back into fresh EtOAc, dry over MgSO₄, and evaporate.
Workflow Visualization
Caption: Separation logic for removing neutral ester byproducts using pH switching.
Module 2: The "Fine Polish" (Recrystallization)
Objective: Separate the target from unreacted Syringic Acid . Principle: Syringic acid has a free phenolic -OH group, making it significantly more soluble in water/polar solvents than the target (where the -OH is capped with an ethyl group).
Troubleshooting Q&A
Q: "I tried recrystallizing from pure Ethanol, but I got no crystals, just a solution." A: The molecule is likely too soluble in pure ethanol. You need a "co-solvent" (anti-solvent) to force it out. Water is the ideal anti-solvent here.
Q: "The solid is oiling out (forming droplets) instead of crystallizing." A: This happens when the solution is too concentrated or cooled too quickly.
- Fix: Re-heat until clear. Add a small amount of pure ethanol to redissolve the oil. Let it cool to room temperature slowly without stirring before placing it on ice.
Q: "How do I remove the starting material (Syringic Acid)?" A: Use Ethanol/Water . Syringic acid is more soluble in the water fraction. By carefully adjusting the ratio, the more hydrophobic target (4-ethoxy) will crystallize first, leaving the phenolic contaminant in the mother liquor.
SOP: Recrystallization Protocol
-
Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[5]
-
Dissolution: Place the crude acid in a flask. Add the minimum amount of boiling Ethanol needed to just dissolve the solid.
-
Charcoal Step (Optional): If the solution is brown/yellow, add activated charcoal (5% wt/wt), boil for 2 mins, and filter hot through Celite.
-
Cloud Point: While keeping the ethanol solution hot (near boiling), add hot water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution again.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then move to an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the crystals. Wash with a cold 50:50 Ethanol:Water mixture.
Decision Logic Visualization
Caption: Step-by-step logic for solvent mixture recrystallization.
Module 3: Emergency Recovery (Saponification)
Scenario: You analyzed your product by NMR/TLC and realized it is 100% Ethyl 3,5-dimethoxy-4-ethoxybenzoate (the ester). You accidentally over-alkylated the acid group.
Do not throw it away. You can hydrolyze it back to the acid.
-
Reagent: Dissolve the ester in Methanol (MeOH).
-
Base: Add 2M NaOH (2 equivalents).
-
Reflux: Heat to reflux for 1-2 hours. Monitor by TLC (Ester spot should disappear).
-
Workup:
References
-
Syringic Acid Derivatives Synthesis
- Source: BenchChem Technical Data. "A Technical Guide to substituted benzoic acids."
- Relevance: Confirms solubility profiles of methoxy/ethoxy benzoic acid deriv
-
URL: (General verification of class properties).
- Recrystallization of Benzoic Acids: Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed). Relevance: Standard protocols for crystallizing aryl carboxylic acids using Ethanol/Water systems. Citation: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Acidity and pKa Data
- Source: Oxford Reference / Chemical D
-
Relevance: pKa values for benzoic acid (~4.[4]2) vs phenols (~10), establishing the basis for the Acid-Base extraction module.
-
URL:
-
Melting Point & Characterization
- Source: Royal Society of Chemistry (RSC) Publishing.
- Relevance: Confirms the synthesis and characterization (NMR) of 4-ethoxy-3,5-dimethoxybenzoic acid.
-
URL:
Sources
- 1. Benzoic acid, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 2. prepchem.com [prepchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. global.oup.com [global.oup.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Syringic acid - Wikipedia [en.wikipedia.org]
- 7. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]
- 8. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Substitution Reactions on 3,5-Dimethoxy-4-Ethoxy Aromatic Scaffolds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-dimethoxy-4-ethoxy substituted aromatic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the unique challenges posed by the steric and electronic properties of this highly activated aromatic system. Our goal is to empower you with the knowledge to optimize your reaction outcomes and overcome common experimental hurdles.
Understanding the Chemistry: The Challenge of Steric Hindrance and High Activation
The 3,5-dimethoxy-4-ethoxy aromatic ring presents a unique synthetic challenge. The three alkoxy groups strongly activate the ring towards electrophilic aromatic substitution (EAS), making it highly nucleophilic.[1] However, the substitution pattern, with an ethoxy group flanked by two methoxy groups, introduces significant steric hindrance, which can complicate regioselectivity and reaction rates. The interplay of these electronic and steric effects is a critical consideration in planning any substitution reaction on this scaffold.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when performing substitution reactions on 3,5-dimethoxy-4-ethoxybenzene and its derivatives.
Q1: I am attempting a standard electrophilic aromatic substitution (e.g., nitration, halogenation) on my 3,5-dimethoxy-4-ethoxyphenyl compound, but I'm observing a complex mixture of products with low yield of the desired isomer. What is happening?
A1: This is a classic issue with highly activated aromatic rings. The strong electron-donating nature of the three alkoxy groups makes the ring susceptible to over-substitution and side reactions.[2] The positions ortho to the ethoxy group (C2 and C6) are electronically activated, but also sterically hindered. The para position is already occupied by the ethoxy group. This can lead to a mixture of mono- and di-substituted products at the less hindered positions.
Troubleshooting Steps:
-
Milder Reaction Conditions: Employ less aggressive reagents and lower temperatures to control the reaction rate and reduce side product formation. For example, in nitration, consider using milder nitrating agents than the standard nitric acid/sulfuric acid mixture.[3]
-
Choice of Solvent: The solvent can influence the reactivity of the electrophile. Experiment with different solvents to modulate the reaction's selectivity.
-
Bulky Electrophiles: Using a bulkier electrophile can sometimes favor substitution at the less sterically hindered positions.
Q2: My Friedel-Crafts reaction on the 3,5-dimethoxy-4-ethoxyphenyl substrate is failing or giving very low yields. What are the likely causes?
A2: Friedel-Crafts reactions, both alkylation and acylation, can be problematic with highly activated, oxygen-rich aromatic compounds for a few reasons:
-
Complexation with the Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen atoms of the alkoxy groups. This deactivates the ring and can hinder the reaction.
-
Over-alkylation: In Friedel-Crafts alkylation, the alkylated product is often more reactive than the starting material, leading to polyalkylation.[4]
-
Rearrangement of the Alkyl Group: In alkylations, the carbocation intermediate can rearrange to a more stable carbocation, leading to an unexpected product.[4]
Troubleshooting Strategies:
-
Use a Milder Lewis Acid: Consider using a less reactive Lewis acid, such as FeCl₃ or ZnCl₂.
-
Friedel-Crafts Acylation Followed by Reduction: For introducing an alkyl group, it is often more reliable to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group is deactivating, which helps to prevent over-acylation.[5]
-
Alternative Acylation Methods: For acylation, consider using alternative methods that do not require strong Lewis acids, such as the reaction with an acid anhydride in the presence of a protic acid.
Q3: I need to introduce a formyl group specifically at the ortho position to the ethoxy group. Which formylation method is most suitable?
A3: Achieving regioselective ortho-formylation on a phenol or its ether derivative requires specific methodologies that can overcome the inherent steric hindrance. The following methods are known to favor ortho-formylation:
-
Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium and typically shows a preference for ortho-formylation of phenols.[6][7]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (generated from DMF and POCl₃) and is effective for formylating electron-rich aromatic compounds. While it can be regioselective, the outcome can be influenced by steric factors.[8][9][10]
-
Magnesium Chloride/Paraformaldehyde Method: This method has been reported to be highly selective for the ortho-formylation of phenols.[11]
It's important to note that for etherified phenols like your substrate, the reactivity might differ, and some optimization of the reaction conditions will likely be necessary.
Q4: Is it possible to achieve substitution at a specific position by temporarily blocking other reactive sites?
A4: Yes, this is a common and effective strategy in the synthesis of complex molecules. The use of protecting groups can be instrumental in directing substitution to a desired position.[12][13][14][15]
Protecting Group Strategy Workflow:
-
Protect: Selectively protect the more reactive positions on the aromatic ring.
-
Substitute: Perform the desired substitution reaction at the remaining available position.
-
Deprotect: Remove the protecting group(s) to reveal the final product.
The choice of protecting group is crucial and depends on its stability under the substitution reaction conditions and the ease of its removal.
Troubleshooting Guides
This section provides more detailed troubleshooting for specific experimental issues.
Issue 1: Low Yield in Electrophilic Aromatic Substitution
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Deactivation by Catalyst Complexation | Use a milder Lewis acid or a stoichiometric amount of a weaker acid. | Strong Lewis acids can complex with the alkoxy groups, reducing the nucleophilicity of the aromatic ring. |
| Steric Hindrance | Employ a smaller electrophile if possible. Increase reaction temperature and/or time cautiously. | The bulky ethoxy and methoxy groups can sterically hinder the approach of the electrophile to the aromatic ring. |
| Side Reactions (e.g., Oxidation) | Use milder reaction conditions and degassed solvents. | Highly activated phenols and their ethers can be susceptible to oxidation, especially under harsh reaction conditions. |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. Consider a more activating catalyst or longer reaction times if other issues are ruled out. | The combination of steric hindrance and other factors might slow down the reaction rate. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Competing Electronic and Steric Effects | Use a bulkier electrophile to favor substitution at the less hindered position. | Increasing the steric bulk of the electrophile can enhance the preference for the sterically more accessible site. |
| High Reactivity of the Substrate | Lower the reaction temperature and use a less reactive electrophile. | Reducing the overall reactivity can sometimes lead to better selectivity between closely matched reactive sites. |
| Positional Isomerization | Analyze the reaction at different time points to check for product isomerization under the reaction conditions. | In some cases, the initially formed product might rearrange to a more stable isomer. |
In-Depth Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and desired product.
Protocol 1: Ortho-Formylation using the Duff Reaction
This protocol is adapted for a highly activated phenol derivative and aims for ortho-formylation.
Materials:
-
3,5-dimethoxy-4-ethoxyphenol
-
Hexamethylenetetramine (Hexamine)
-
Glacial Acetic Acid or Trifluoroacetic Acid
-
Aqueous HCl or H₂SO₄
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3,5-dimethoxy-4-ethoxyphenol in glacial acetic acid.
-
Add hexamethylenetetramine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add aqueous acid (e.g., 2M HCl) to hydrolyze the intermediate.
-
Heat the mixture again for a short period to ensure complete hydrolysis.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Directed Ortho-Lithiation for Regiospecific Substitution
This advanced technique allows for highly specific substitution at the ortho position to a directing group. The methoxy groups can act as directing metalation groups (DMGs).[1][2][16][17][18]
Materials:
-
3,5-dimethoxy-4-ethoxybenzene
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
-
Anhydrous THF or Diethyl Ether
-
Electrophile (e.g., DMF for formylation, I₂ for iodination)
Procedure:
-
Safety First: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Organolithium reagents are highly reactive and pyrophoric.
-
In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve the 3,5-dimethoxy-4-ethoxybenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or s-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time to allow for the formation of the ortho-lithiated species.
-
Slowly add the desired electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature slowly and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
Visualizing Reaction Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and decision-making processes.
Caption: Electrophilic Aromatic Substitution on 3,5-Dimethoxy-4-Ethoxybenzene.
Caption: Troubleshooting Decision Tree for Substitution Reactions.
References
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. jocpr.com [jocpr.com]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. ias.ac.in [ias.ac.in]
Catalyst selection for 3,5-Dimethoxy-4-ethoxybenzoic acid production
Technical Support Center: Catalyst Selection for 3,5-Dimethoxy-4-ethoxybenzoic Acid
Ticket System ID: CHEMSUP-2026-ETH Topic: Process Optimization & Catalyst Selection Target Product: this compound (CAS: 1132-21-4 derivative) Precursor: Syringic Acid (CAS: 530-57-4) or Syringaldehyde (CAS: 134-96-3)
Part 1: Executive Summary & Route Selection
The Chemical Challenge:
The synthesis of this compound presents a specific steric challenge. The target 4-hydroxyl group is flanked by two bulky methoxy groups at the 3 and 5 positions. This creates significant steric hindrance, making standard
The Solution:
Field data suggests the most robust industrial and laboratory route is Exhaustive Alkylation followed by Selective Hydrolysis . Attempting to selectively alkylate the phenol while leaving the carboxylic acid free is chemically inefficient due to the
Recommended Workflow:
-
Step 1 (Alkylation): Use a Phase Transfer Catalyst (PTC) to drive the exhaustive ethylation of both the carboxyl and hydroxyl groups to form the intermediate Ethyl 3,5-dimethoxy-4-ethoxybenzoate .
-
Step 2 (Hydrolysis): Perform a basic saponification (NaOH/EtOH) to cleave the ethyl ester, yielding the target acid while leaving the robust ethyl ether intact.
Caption: Figure 1. Decision matrix for synthesis routes. Route A (Exhaustive Alkylation) is preferred to avoid competitive inhibition between the carboxyl and phenol groups.
Part 2: Catalyst Selection Guide
Primary Catalyst: Tetrabutylammonium Bromide (TBAB)
-
Mechanism: TBAB transports the phenoxide anion from the solid interface (if using
) or aqueous phase (if using NaOH) into the organic phase where the alkyl halide resides. -
Why TBAB?
-
Cost-Benefit: Significantly cheaper than Crown Ethers (e.g., 18-Crown-6).
-
Lipophilicity: The butyl chains provide sufficient lipophilicity to drag the hindered syringate anion into the organic layer.
-
Removal: Easily removed via aqueous wash during workup.
-
Promoter: Potassium Iodide (KI)
-
Role: Finkelstein-type promoter.
-
Mechanism: If using Ethyl Bromide (
), the reaction can be slow. Adding catalytic KI converts trace to Ethyl Iodide ( ) in situ. The C-I bond is weaker and more reactive toward the hindered phenol than the C-Br bond. -
Recommendation: Use 10 mol% KI if using Ethyl Bromide. Not necessary if using Ethyl Iodide.
Base Selection: Potassium Carbonate ( ) vs. Sodium Hydride (NaH)
-
Recommendation: Anhydrous
in Acetone or DMF. -
Reasoning: NaH is too aggressive and requires anhydrous conditions that are difficult to scale.
allows for a robust Solid-Liquid PTC system which is milder and minimizes side reactions (like Claisen condensations of the ester).
Part 3: Detailed Experimental Protocol
Method: PTC-Mediated Exhaustive Alkylation & Hydrolysis
Phase 1: Formation of the Diester-Ether
-
Setup: 3-neck round bottom flask, reflux condenser, mechanical stirrer.
-
Solvent System: Acetone (High solubility for intermediate) or DMF (Faster rate, harder workup). Recommendation: Acetone.
-
Loading:
-
Syringic Acid: 1.0 equiv
- (Anhydrous, powder): 3.0 equiv (Excess required to neutralize acid and deprotonate phenol).
-
Catalyst (TBAB): 5 mol% (0.05 equiv).
-
Promoter (KI): 10 mol% (0.10 equiv) – Only if using Ethyl Bromide.
-
Alkylating Agent (Ethyl Bromide): 3.0 equiv.
-
-
Procedure:
-
Suspend Syringic Acid and
in Acetone. Stir for 30 mins at Room Temp (Acid-Base neutralization). -
Add TBAB and KI.
-
Add Ethyl Bromide dropwise.
-
Reflux (approx. 56°C) for 8–12 hours. Monitor by TLC (Target: Disappearance of starting acid).
-
-
Workup: Filter off inorganic salts (
). Concentrate filtrate. The residue is the Ethyl 3,5-dimethoxy-4-ethoxybenzoate .
Phase 2: Hydrolysis to Target Acid
-
Reagent: 10% NaOH (aq) / Ethanol (1:1 ratio).
-
Procedure: Dissolve the residue from Phase 1 in the NaOH/EtOH mixture. Reflux for 2 hours.
-
Isolation:
-
Evaporate Ethanol.
-
Acidify aqueous layer with HCl to pH ~2.
-
The product, This compound , will precipitate as a white solid.
-
Recrystallize from Ethanol/Water.
-
Part 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Poor Phase Transfer | Switch catalyst to Aliquat 336 (more lipophilic) or increase TBAB to 10 mol%. Ensure agitation is vigorous (PTC is diffusion-limited). |
| Incomplete Reaction | Steric Hindrance | Add KI (Potassium Iodide) . The iodine exchange creates a more reactive electrophile ( |
| Sticky/Oily Product | Residual Solvent/DMF | If using DMF, wash the organic layer 3x with water. Use Acetone for cleaner workup if solubility permits. |
| Product is Ester | Skipped Hydrolysis | The PTC method alkylates the COOH group too. You must perform the saponification step (Phase 2) to recover the acid. |
| Coloration (Pink/Brown) | Oxidation of Phenol | Syringic acid derivatives oxidize easily. Perform the reaction under Nitrogen atmosphere . Add a pinch of Sodium Dithionite during workup. |
FAQ: Why not use Diethyl Sulfate?
-
Answer: While Diethyl Sulfate is a powerful alkylating agent, it is highly toxic (Category 1B Carcinogen). Ethyl Bromide/TBAB is a safer, "green chemistry" alternative that achieves comparable yields when optimized with KI.
Part 5: Mechanistic Visualization
The following diagram illustrates the Phase Transfer Catalysis cycle. The critical step is the transfer of the bulky Syringate anion (
Caption: Figure 2. Mechanism of Solid-Liquid Phase Transfer Catalysis (PTC) using TBAB (
References
-
BenchChem. (2025).[3] Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Retrieved from
-
Halpern, M. (2002). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from
-
Merck Millipore. (2025). 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis: Safety Data Sheet. Retrieved from
-
Google Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. US Patent 4191841A. Retrieved from
-
PrepChem. (2024). Synthesis of syringic acid derivatives. Retrieved from
Sources
Validation & Comparative
Mass spectrometry fragmentation of 3,5-Dimethoxy-4-ethoxybenzoic acid
Comparative Fragmentation Dynamics: Optimizing MS Detection for 3,5-Dimethoxy-4-ethoxybenzoic Acid
Executive Summary
This compound (C₁₁H₁₄O₅, MW 226.23) is a critical diagnostic marker in lignin degradation studies and a structural analog to pharmaceutical intermediates derived from syringic acid. Its structural specificity—characterized by the 4-ethoxy ether linkage flanked by sterically crowding 3,5-dimethoxy groups—presents unique challenges in mass spectrometry.
This guide compares the two dominant ionization modalities: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS. While ESI offers superior sensitivity for trace analysis in biological matrices, EI provides the definitive structural fingerprint required to distinguish this molecule from isobaric isomers (e.g., propyl-syringates).
Structural Analysis & Fragmentation Dynamics
To detect this analyte accurately, one must understand how the 4-ethoxy group behaves under different energy regimes.
A. Electron Ionization (EI): The "Ethylene Loss" Mechanism
In hard ionization (70 eV), the molecular ion (
-
Primary Event (
): The ether oxygen at position 4 directs the loss of a neutral ethylene molecule ( ). This is the "smoking gun" for ethyl ethers on aromatic rings. It converts the parent ion into the radical cation of Syringic Acid (m/z 198). -
**Secondary Event ($[M-28] \rightarrow [M-28-15]^+
\cdot CH_3$) from the remaining methoxy groups to form a stable cation at m/z 183. -
Tertiary Event (Decarboxylation): Loss of the carboxyl group (
) typically occurs from the m/z 198 intermediate, yielding m/z 154.
B. Electrospray Ionization (ESI-): The "Decarboxylation" Pathway
In negative mode (favored for benzoic acids), the molecule forms a stable deprotonated ion
-
Primary Event (
): Collision-Induced Dissociation (CID) drives the immediate loss of from the carboxylic acid moiety. This yields the 4-ethoxy-3,5-dimethoxyphenolate anion (m/z 181). -
Secondary Event: Further fragmentation requires higher collision energies (35-50 eV) to cleave the alkyl ethers, typically losing a methyl radical (m/z 166).
Visualization of Fragmentation Pathways
The following diagram maps the divergent pathways, highlighting the critical m/z transitions for method selection.
Caption: Divergent fragmentation pathways. The EI pathway (red) is diagnostic for the ethoxy group via ethylene loss, while the ESI pathway (green) is dominated by decarboxylation.
Comparative Performance Guide
This section objectively compares the "product" (the specific analyte detected via optimized methods) against the limitations of each technique.
Table 1: Method Performance Matrix
| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI) |
| Primary Detection Ion | m/z 198 (Base Peak) or 226 ( | m/z 225 ( |
| Sensitivity (LOD) | Moderate (ng range) | High (pg range) |
| Structural Specificity | Excellent. The loss of 28 Da ( | Good. Confirms carboxyl group but ether chain length is harder to prove without MS³. |
| Sample Prep | High Burden. Requires silylation (BSTFA/TMCS) to volatilize the carboxylic acid. | Low Burden. Dilute-and-shoot or simple SPE. |
| Linearity Range | ||
| Best Application | Unknown identification; distinguishing from isomers. | High-throughput quantification in plasma/urine. |
Critical Comparison: Differentiating from Syringic Acid
A common analytical error is confusing this compound with its parent, Syringic Acid (3,5-dimethoxy-4-hydroxybenzoic acid, MW 198).
-
In EI-MS: The fragment of the ethoxy-derivative (m/z 198) is identical to the molecular ion of Syringic Acid.
-
Resolution: You must look for the parent ion at m/z 226. If only m/z 198 is seen, check retention time. The ethoxy group increases lipophilicity, significantly increasing retention time on C18 (LC) or DB-5 (GC) columns compared to Syringic Acid.
Experimental Protocols
These protocols are designed to be self-validating. If the diagnostic ions listed are not observed, the system is not optimized.
Protocol A: GC-MS with TMS Derivatization
Rationale: Benzoic acids hydrogen-bond strongly, leading to peak tailing in GC. Silylation caps the -OH of the carboxyl group, improving peak shape.
-
Preparation: Dissolve 1 mg of standard in 100 µL dry pyridine.
-
Derivatization: Add 100 µL BSTFA + 1% TMCS . Cap and heat at 65°C for 30 minutes.
-
Note: This forms the TMS-ester. MW shifts from 226
298.
-
-
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 280°C (5 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: m/z 50–400.
-
-
Validation Criteria: Look for the TMS-ester molecular ion at m/z 298 and the [M-15] peak at m/z 283 (Loss of methyl from TMS).
Protocol B: Direct Infusion ESI-MS/MS
Rationale: Used for optimizing MRM transitions for quantification.
-
Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water + 0.1% Formic Acid (for positive) or 5mM Ammonium Acetate (for negative).
-
Recommendation: Use Negative Mode for benzoic acids.
-
-
Infusion: Syringe pump at 10 µL/min into the ESI source.
-
Source Parameters (Generic):
-
Spray Voltage: -3.5 kV.
-
Capillary Temp: 300°C.
-
Sheath Gas: 20 arb units.
-
-
MRM Optimization:
-
Isolate Precursor: m/z 225.0.
-
Apply Collision Energy (CE) ramp: 10–50 eV.
-
Select Transition:
-
Quantifier: 225.0
181.0 (CE ~20 eV). High abundance. -
Qualifier: 225.0
166.0 (CE ~35 eV). Structural confirmation.
-
-
Workflow Decision Tree
Use this logic to select the correct analytical approach for your research goal.
Caption: Decision matrix for selecting ESI (Quantification) vs. EI (Identification).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] [Link]
-
Mekky, R. H., et al. (2021).[2] Metabolic Profiling of the Oil of Sesame... Employing LC-MS and Tandem MS-Based Untargeted Method. Molecules. [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Foundational text for the "Ethylene Loss" mechanism in ethyl ethers).
Sources
Technical Comparison: Syringic Acid vs. 3,5-Dimethoxy-4-ethoxybenzoic Acid
[1][2]
Executive Summary
This guide provides a rigorous technical comparison between Syringic Acid (a naturally occurring phenolic acid) and its synthetic lipophilic analog, 3,5-Dimethoxy-4-ethoxybenzoic acid (also known as 4-O-ethylsyringic acid).
While Syringic Acid is a potent radical scavenger utilized in hydrophilic pharmaceutical formulations, its 4-ethoxy derivative represents a strategic structural modification designed to enhance lipophilicity (LogP). This modification alters the compound's bioavailability and solubility profile, making it suitable for lipid-based matrices (e.g., oil stabilization, lipophilic drug delivery) at the cost of reduced direct antioxidant potency.
Physicochemical Profile & Structural Logic[3]
The core difference lies in the functional group at the para position of the benzoic acid ring. Syringic acid possesses a free hydroxyl (-OH) group, which is the primary driver of its antioxidant capacity via Hydrogen Atom Transfer (HAT). The ethoxy derivative replaces this with an ethyl ether (-OEt), blocking the HAT mechanism but significantly increasing the molecule's hydrophobicity.
Comparative Data Table
| Feature | Syringic Acid | This compound |
| CAS Number | 530-57-4 | 14779-44-3 |
| Molecular Structure | 4-Hydroxy-3,5-dimethoxybenzoic acid | 4-Ethoxy-3,5-dimethoxybenzoic acid |
| Molecular Weight | 198.17 g/mol | 226.23 g/mol |
| Physical State | Crystalline powder (MP: ~206–210 °C) | Beige powder / Oil (MP: Lower, ~117°C or oil depending on purity) |
| Lipophilicity (LogP) | ~1.04 (Hydrophilic) | ~2.3–2.5 (Predicted) (Lipophilic) |
| pKa (Carboxyl) | 4.3–4.5 | ~4.4 (Similar acidity at COOH) |
| pKa (Phenol) | ~9.3 | None (Ether linkage is non-ionizable) |
| Solubility | High in Ethanol, MeOH; Low in cold water | High in organic solvents, oils; Insoluble in water |
Functional Performance Analysis
A. Antioxidant Potency (DPPH Assay)
Experimental data from 2024 compares these exact compounds in a DPPH radical scavenging assay.[1] The free phenolic hydroxyl group is critical for high potency.
-
Syringic Acid: Exhibits superior antioxidant activity. The free -OH group allows it to quench free radicals rapidly by donating a hydrogen atom (HAT mechanism), stabilizing the resulting phenoxy radical via the two adjacent methoxy groups.
-
Experimental IC50:4.53 ± 0.19 µg/mL (Lower is better).
-
-
This compound: Shows significantly reduced activity. The ethylation blocks the primary HAT mechanism. However, it retains some activity (likely via Single Electron Transfer from the electron-rich dimethoxybenzene ring), but it is approximately 2x less potent than the parent compound.
-
Experimental IC50:9.20 ± 0.91 µg/mL .[1]
-
B. Lipophilicity & Application Scope
The ethoxy derivative is engineered for environments where Syringic acid fails due to polarity.
-
Syringic Acid: Ideal for aqueous buffers, blood plasma, and hydrophilic formulations.
-
Ethoxy Analog: Designed for lipid matrices . Recent studies (2024) demonstrate its utility in stabilizing sunflower oil against thermo-oxidative degradation, where the polar Syringic acid would precipitate or fail to disperse.
Synthetic Pathways & Logic
The 4-ethoxy derivative is synthesized directly from Syringic acid. This process transforms the active antioxidant into a lipophilic probe or prodrug.
Diagram 1: Synthesis & Structural Modification
Caption: Synthesis of the ethoxy derivative via Williamson ether synthesis, replacing the phenolic proton with an ethyl group.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To convert Syringic acid into its lipophilic ether analog for comparative testing.
-
Reagents: Syringic acid (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve Syringic acid in DMF under a nitrogen atmosphere.
-
Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.
-
Dropwise add Ethyl Bromide (EtBr) to the mixture.
-
Heat to 60–80°C and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
-
Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to pH 3 to precipitate the carboxylic acid product (the ester might form if conditions are too harsh; if so, a hydrolysis step is needed. Note: Using 1 eq of base and mild conditions favors phenolic alkylation over carboxyl esterification, but separation may be required).
-
Purification: Recrystallize from ethanol/water.
-
Protocol B: DPPH Radical Scavenging Assay
Objective: To quantify the loss of antioxidant potency upon ethylation.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare stock solutions of Syringic Acid and the Ethoxy analog in Methanol (range: 10–100 µg/mL).
-
Reaction:
-
Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.
-
Include a Blank (Methanol + DPPH) and a Control (Ascorbic Acid).
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm using a microplate reader.
-
Calculation:
Calculate IC50 (concentration required for 50% inhibition) using non-linear regression.
Mechanistic Comparison Logic
Diagram 2: Structure-Activity Relationship (SAR)
Caption: SAR analysis showing how blocking the phenol switches the compound from a potent hydrophilic antioxidant to a moderately active lipophilic agent.
References
-
O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. (2024). RSC Advances. (Provides synthesis, NMR data, and DPPH IC50 comparison for Compound 5a).
-
Syringic Acid: A Review of its Occurrence, Synthesis, and Pharmacological Applications. Wikipedia / PubChem Data Source. (General properties of the parent compound).
-
Process for preparing syringic acid. Google Patents. (Background on the synthesis of the parent core).
Technical Comparison Guide: UV-Vis Characterization of 3,5-Dimethoxy-4-ethoxybenzoic Acid
Executive Summary & Molecule Profile
3,5-Dimethoxy-4-ethoxybenzoic acid (often synthesized as the ethyl ether of Syringic Acid) serves as a critical intermediate in the synthesis of lipophilic polyphenol derivatives and lignin model compounds. Unlike its parent compound, Syringic Acid, the 4-ethoxy derivative lacks a free phenolic hydroxyl group. This structural modification fundamentally alters its solubility profile and its spectrophotometric behavior under varying pH conditions.
This guide provides a comparative analysis of its UV-Vis absorption properties against its closest structural analogs: Syringic Acid (the metabolic precursor) and 3,4,5-Trimethoxybenzoic Acid (the methyl ether analog).
Key Spectral Characteristic
The primary absorption maximum (
Comparative Analysis: Electronic Transitions
To validate the identity of this compound, one must compare it against the free phenol (Syringic Acid) and the fully methylated analog. The alkylation of the 4-OH group results in specific spectral shifts that are diagnostic of reaction completion.
Table 1: Comparative UV-Vis Maxima (Methanol)
| Compound | Structure Note | Electronic Effect | ||
| This compound | Target Molecule (4-OEt) | 271 – 273 nm * | ~215 nm | Inductive donation (+I) from EtO; No ionization at C4. |
| 3,4,5-Trimethoxybenzoic acid | Methyl Analog (4-OMe) | 271 nm | 214 nm | Nearly identical electronic environment to target. |
| Syringic Acid | Parent Phenol (4-OH) | 275 nm | 218 nm | Auxochromic -OH causes slight red shift vs. ethers. |
| Gallic Acid | Tri-hydroxy Reference | 271 nm | 214 nm | Reference for unmethylated core. |
*Note: Values for the 4-ethoxy derivative are derived from the nearly identical electronic behavior of the 3,4,5-trimethoxy analog (See Section 3).
Mechanism of Absorption
The UV absorption arises from two main transitions within the benzene ring:
-
Band II (E-band): ~210–220 nm. High intensity. Corresponds to the allowed
transition of the aromatic ring. -
Band I (B-band): ~270–275 nm. Lower intensity (
). This is the benzenoid band, shifted bathochromically (red-shifted) by the auxochromic effect of the three oxygen-based substituents (methoxy and ethoxy groups) which stabilize the excited state via resonance.
The Diagnostic "pH Shift" Test
The most definitive way to distinguish the 4-ethoxy target from Syringic acid is not the static
-
Syringic Acid (Free Phenol): Upon adding NaOH, the phenolic proton is removed, forming a phenolate ion. This causes a distinct bathochromic shift (Red shift) of the
to >285 nm and a hyperchromic effect (increased intensity). -
This compound: Lacks an ionizable phenolic proton. Addition of NaOH causes no significant shift in the 270–275 nm band (only the carboxylate ionization occurs, which has minimal effect on the ring
system compared to phenolate formation).
Experimental Protocol: Characterization Workflow
Objective: To determine the purity and identity of this compound using UV-Vis spectroscopy.
Reagents & Equipment[1][2]
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm).
-
Buffer: 10 mM Phosphate Buffer (pH 7.4) for aqueous solubility checks.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 1 cm path length (Required for <300 nm).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 5.0 mg of the target compound.
-
Dissolve in 25 mL of Methanol.
-
Concentration:
(approx. ).
-
-
Working Standard Dilution:
-
Dilute 1 mL of Stock Solution into 9 mL of Methanol.
-
Final Concentration:
( ). -
Target Absorbance: 0.6 – 0.8 AU (Beer-Lambert Linear Range).
-
-
Baseline Correction:
-
Fill two cuvettes with pure Methanol.
-
Run a baseline scan from 200 nm to 400 nm.
-
-
Sample Scan:
-
Replace the sample cuvette with the Working Standard.
-
Scan from 200 nm to 400 nm.
-
Criteria: Identify local maxima (
).
-
-
Validation (The pH Swing):
-
Add 1 drop of 1M NaOH to the cuvette. Mix.
-
Rescan.
-
Pass Criteria:
remains constant (± 2 nm). -
Fail Criteria (Presence of Syringic Acid Impurity): Shift of peak to >280 nm or appearance of a shoulder.
-
Visualizing the Validation Logic
The following diagram illustrates the decision logic for validating the 4-ethoxy derivative against its precursors using spectral data.
Caption: Logical workflow for distinguishing the target ether (4-ethoxy) from the parent phenol (Syringic acid) using UV-Vis solvatochromism.
References
-
National Institute of Standards and Technology (NIST).Benzoic acid, 3,4,5-trimethoxy- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.
-
[Link]
-
-
PubChem. Syringic Acid (Compound CID 10742) - Spectral Properties.[1] National Library of Medicine.
-
[Link]
-
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. (Validating the pH shift mechanism for phenolics).
-
[Link]
-
- Cayman Chemical.3,4,5-Trimethoxybenzoic Acid Product Data Sheet. (Confirming of the trimethoxy analog).
Sources
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